molecular formula C23H14Cl3NO2 B12033036 2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12033036
M. Wt: 442.7 g/mol
InChI Key: DKCKOLSDKQHPBB-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with chlorophenyl and methyl groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate stands out due to its unique quinoline core and specific substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the quinoline family, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article will explore the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H14Cl2N2O2
  • Molecular Weight : 373.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound exhibits the following mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the production of pro-inflammatory mediators .
  • Modulation of Signaling Pathways : It affects signaling pathways such as NF-κB and MAPK, leading to reduced expression of inflammatory cytokines and chemokines in activated immune cells .
  • Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. Additionally, it inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In one study, it was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating the expression of key apoptotic proteins such as Bcl-2 and caspases. Furthermore, it inhibits cell proliferation and migration in vitro, indicating its potential use in cancer therapy .

Case Studies

StudyFindings
Study on Anti-inflammatory Effects Demonstrated significant reduction in NO production and pro-inflammatory cytokines in LPS-stimulated microglial cells .
Antimicrobial Activity Assessment Showed effectiveness against multiple bacterial strains with a notable impact on cell membrane integrity .
Anticancer Mechanism Investigation Induced apoptosis in cancer cell lines; inhibited proliferation and migration .

Properties

Molecular Formula

C23H14Cl3NO2

Molecular Weight

442.7 g/mol

IUPAC Name

(2,4-dichlorophenyl) 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C23H14Cl3NO2/c1-13-3-2-4-17-18(23(28)29-21-10-9-16(25)11-19(21)26)12-20(27-22(13)17)14-5-7-15(24)8-6-14/h2-12H,1H3

InChI Key

DKCKOLSDKQHPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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